![molecular formula C24H18N2OS B3951760 N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B3951760.png)
N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide
Descripción general
Descripción
N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide, commonly known as N-890, is a synthetic compound that has attracted considerable attention in the scientific community due to its potential applications in biomedical research. This molecule is a member of the thioamide family of compounds and has been shown to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-890 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-890 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. Additionally, N-890 has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-890 has been shown to exhibit interesting biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-890 has been shown to have potential as an anti-viral agent. This compound has been tested against various viruses, including HIV and herpes simplex virus, and has been shown to inhibit viral replication. Additionally, N-890 has been shown to have potential as a neuroprotective agent and has been tested in various animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-890 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has high purity. Additionally, N-890 has been shown to exhibit interesting biochemical and physiological effects, making it a promising compound for various research applications. However, there are also limitations to using N-890 in lab experiments. This compound has not been extensively tested in humans, and its safety and toxicity profile are not well understood. Additionally, the mechanism of action of N-890 is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several possible future directions for research on N-890. One potential direction is to further explore its anti-cancer properties and its potential as a cancer therapy. Another direction is to investigate its anti-inflammatory and anti-viral properties and its potential as a therapy for various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-890 and its safety and toxicity profile. Overall, N-890 is a promising compound that has the potential to make significant contributions to biomedical research.
Aplicaciones Científicas De Investigación
N-890 has been shown to exhibit interesting scientific research applications. One of the most promising applications is in the field of cancer research. N-890 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-890 has been shown to have potential as an anti-inflammatory agent and has been tested in various animal models of inflammation.
Propiedades
IUPAC Name |
N-(naphthalen-2-ylcarbamothioyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS/c27-23(20-12-10-19(11-13-20)17-6-2-1-3-7-17)26-24(28)25-22-15-14-18-8-4-5-9-21(18)16-22/h1-16H,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXLZDRBFIHRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



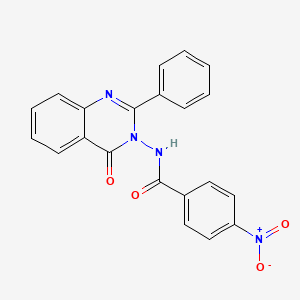
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3951680.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B3951687.png)
![N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B3951695.png)
![methyl (2S)-3-(1H-indol-3-yl)-2-(5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B3951699.png)
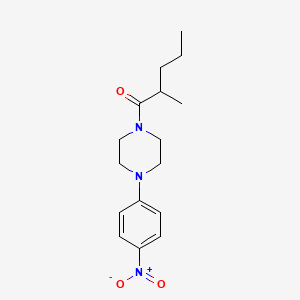
![2-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate](/img/structure/B3951725.png)

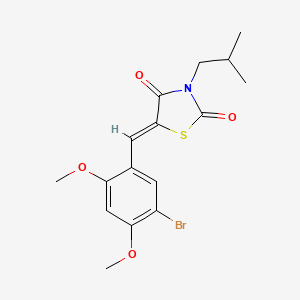
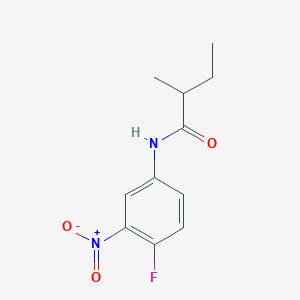
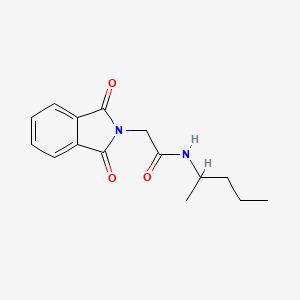
![15-methyl-17-[4-(2-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3951768.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3951779.png)
